![molecular formula C17H17ClN4O3S B2878964 2-(4-chlorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251637-55-4](/img/structure/B2878964.png)

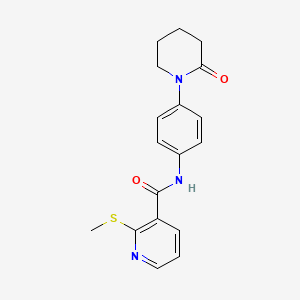

2-(4-chlorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

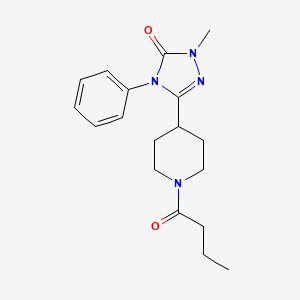

This compound belongs to a novel series of N-([1,2,4]triazolo[4,3-a]pyridin-3-yl)methanesulfonamides . It has been reported as a selective Na V 1.7 inhibitor , which suggests potential applications in pain management.

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[4,3-a]pyridines has been achieved through the dearomatization of pyridines . This process involves the use of N-tosylhydrazones and pyridines, and results in the efficient formation of four new carbon–heteroatom bonds .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffractometry and spectroscopic techniques . The σ-donor ability of the new ligands was estimated by comparative analysis of infrared νCO stretching frequencies of [RhCl(CO)2(Tripy)] complexes .Chemical Reactions Analysis

The reaction of [1,2,4]triazolo[4,3-a]pyridinium tetrafluoroborates with [RhCl(COD)]2 and [PdCl(allyl)]2 takes place under mild basic conditions (Et3N, THF, room temperature) to afford the corresponding [RhCl(COD)(Tripy)] and [PdCl(allyl)(Tripy)] complexes .Aplicaciones Científicas De Investigación

Synthesis and Characterization

2-(4-chlorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a compound involved in the synthesis of various heterocyclic compounds. For example, [3 + 2] cycloaddition reactions have been utilized to synthesize triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones, providing new classes of compounds with potential applications in medicinal chemistry and drug design (Gao & Lam, 2008). Similarly, oxidative N-N bond formation methods have been developed for the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines, a process that features high yields and short reaction times, showcasing the versatility of triazolo[1,5-a]pyridine derivatives in organic synthesis (Zheng et al., 2014).

Biological Studies

Compounds related to 2-(4-chlorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one have been explored for their biological activities. For instance, triazolothiadiazines and triazolothiadiazoles containing a 6-chloropyridin-3-yl methyl moiety have been characterized and screened for antibacterial and insecticidal activities, suggesting potential applications in developing new antimicrobial agents (Holla et al., 2006).

Antimicrobial and Antioxidant Activities

A series of novel pyridine and fused pyridine derivatives, starting from compounds related to 2-(4-chlorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, have been synthesized and subjected to in silico molecular docking screenings, revealing moderate to good binding energies. These compounds exhibited antimicrobial and antioxidant activity, indicating their potential as leads for the development of new therapeutic agents (Flefel et al., 2018).

Synthesis Techniques and Molecular Structures

Efficient synthesis methods have been developed for [1,2,4]triazolo[4,3-a]pyridines using oxidative cyclization, with compounds characterized by various spectroscopic methods and X-ray diffraction. Such studies not only provide insights into the molecular structures of these compounds but also facilitate the exploration of their chemical and physical properties for potential applications in material science and pharmacology (Mu et al., 2015).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-[(4-chlorophenyl)methyl]-6-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O3S/c18-14-5-3-13(4-6-14)11-22-17(23)21-12-15(7-8-16(21)19-22)26(24,25)20-9-1-2-10-20/h3-8,12H,1-2,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHGMVFJKMOMAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=C(C=C4)Cl)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-chlorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B2878887.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide](/img/structure/B2878895.png)

![8-(3,4-Dimethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2878897.png)

![Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2878904.png)